molecular formula C24H22N6O B11678324 3',5'-dimethyl-1'-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

3',5'-dimethyl-1'-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

Cat. No.: B11678324
M. Wt: 410.5 g/mol
InChI Key: FJXGXLFCPRRPHL-DPCSMWEWSA-N
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Description

3’,5’-dimethyl-1’-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of bipyrazoles This compound is characterized by its unique structure, which includes two pyrazole rings connected by a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-dimethyl-1’-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the condensation of benzaldehyde and 2-amino-3,5-dimethylpyrazole to form an intermediate. This intermediate then undergoes cyclization and methylation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Safety measures must be in place to handle the reagents and intermediates, which may be hazardous.

Chemical Reactions Analysis

Types of Reactions

3’,5’-dimethyl-1’-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3’,5’-dimethyl-1’-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1’H-3,4’-bipyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3’,5’-dimethyl-1’-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-dimethyl-1’-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is unique due to its bipyrazole structure and the presence of a hydrazide linkage

Properties

Molecular Formula

C24H22N6O

Molecular Weight

410.5 g/mol

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N6O/c1-17-23(18(2)30(29-17)20-13-7-4-8-14-20)21-16-22(27-26-21)24(31)28-25-15-9-12-19-10-5-3-6-11-19/h3-16H,1-2H3,(H,26,27)(H,28,31)/b12-9+,25-15+

InChI Key

FJXGXLFCPRRPHL-DPCSMWEWSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC=CC4=CC=CC=C4

Origin of Product

United States

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